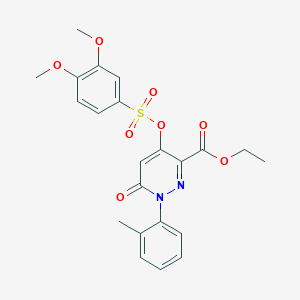![molecular formula C20H18ClN5O2 B2574837 N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide CAS No. 898418-94-5](/img/structure/B2574837.png)
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide is a synthetic organic compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide involves a multi-step process:
Formation of Triazoloquinazoline Core: : This step involves cyclization of an appropriate precursor under acidic or basic conditions, resulting in the triazoloquinazoline ring structure.
Chlorination: : Introduction of the chlorine atom at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: : Finally, the ethylacetamide group is introduced through an acylation reaction using ethylacetyl chloride and an appropriate amine.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scalability and cost-effectiveness. Key considerations include:
Using high-yielding reagents and solvents.
Employing continuous flow reactors to improve efficiency.
Implementing rigorous purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the benzylic position or within the triazoloquinazoline ring.
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing alkyl halides or sulfonate esters under basic or acidic conditions.
Major Products
Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Generation of alcohols or amines.
Substitution: : Yielding alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: : Investigated for its potential as a biochemical probe or inhibitor for specific enzymes.
Medicine: : Studied for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: : Utilized in the development of new materials with unique properties, such as high-temperature stability and resistance to oxidative degradation.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.
Signal Transduction: : Modulates cellular signaling pathways by binding to receptors or interacting with signaling proteins.
DNA/RNA Binding: : Potentially intercalates with nucleic acids, affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-methylacetamide
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-isopropylacetamide
Highlighting Uniqueness
Chlorination: : The presence of a chlorine atom significantly alters the compound's reactivity and potential biological activity.
Structural Differences: : Variations in the acetamide group (e.g., ethyl vs. methyl) impact the compound's physicochemical properties and interactions with biological targets.
N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide stands out for its unique combination of structural features, enabling diverse applications and significant scientific interest.
Propiedades
IUPAC Name |
N-benzyl-2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-2-24(12-14-6-4-3-5-7-14)19(27)13-25-18-11-22-23-26(18)17-10-15(21)8-9-16(17)20(25)28/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRTBXMRRWFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)
![N-[(4-ethenylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)
![N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2574759.png)
![2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2574760.png)

![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2574764.png)
![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2574777.png)
